molecular formula C7H2Br2N4 B1283001 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile CAS No. 87597-32-8

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile

Cat. No.: B1283001
CAS No.: 87597-32-8
M. Wt: 301.93 g/mol
InChI Key: JWIKNKJBSJAYRY-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure

Scientific Research Applications

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of various specialty chemicals and advanced materials.

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile typically involves the reaction of 2-amino-3,5-dibromopyrazine with chloroacetaldehyde in the presence of acetonitrile. The reaction mixture is stirred at 80°C for 10 hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using silica gel column chromatography. The final product is obtained with a yield of approximately 61.73% and a purity of 98.30% (determined by high-performance liquid chromatography) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted imidazo[1,2-A]pyrazines.

    Oxidation Reactions: Products include oxides of the original compound.

    Reduction Reactions: Products include less brominated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazo[1,2-A]pyrazine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromoimidazo[1,2-A]pyrazine
  • 6,8-Dibromoimidazo[1,2-A]pyrazine-2-carboxylic acid

Uniqueness

6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic transformations and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2N4/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKNKJBSJAYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557437
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-32-8
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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